ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate, also known as BRD-9424, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of piperidinecarboxylates and has been found to possess unique biochemical and physiological properties.
Mechanism of Action
Ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate binds to the bromodomain of BRD4, preventing it from interacting with acetylated histones and other transcriptional co-regulators. This inhibition leads to the downregulation of oncogenic genes and the upregulation of tumor suppressor genes, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-proliferative effects in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, it has been shown to induce apoptosis in cancer cells, while sparing normal cells. This compound has also been found to inhibit tumor growth in vivo in mouse models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate is its high potency and selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer development and progression. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its effects on other bromodomain-containing proteins and their roles in disease. Additionally, further optimization of the synthesis method could lead to the development of more potent and selective inhibitors of BRD4.
Scientific Research Applications
Ethyl 1-(3-bromo-4-methoxybenzyl)-4-piperidinecarboxylate has been found to be a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in cancer development and progression. Inhibition of BRD4 has been shown to induce cell cycle arrest and apoptosis in cancer cells. Therefore, this compound has potential applications in cancer research as a therapeutic agent.
Properties
IUPAC Name |
ethyl 1-[(3-bromo-4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-3-21-16(19)13-6-8-18(9-7-13)11-12-4-5-15(20-2)14(17)10-12/h4-5,10,13H,3,6-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZBQRDCYZVXGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.